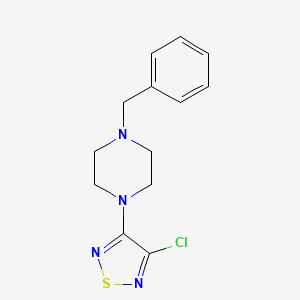

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 4-chloro-1,2,5-thiadiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-chloro-1,2,5-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring the thiadiazole scaffold. Specifically, derivatives of 1-benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiadiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited high selectivity and potency, with IC50 values as low as 2.32 µg/mL for the most active compound. The mechanism of action involved inducing cell cycle arrest and apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Anticonvulsant Properties

The 1,3,4-thiadiazole moiety is known for its anticonvulsant activity. Research indicates that modifications to this scaffold can enhance efficacy while reducing toxicity.

Case Study: Efficacy in Seizure Models

In a systematic study involving various synthesized thiadiazole derivatives, one compound demonstrated superior anticonvulsant activity compared to established drugs like valproic acid. The study utilized pentylenetetrazole-induced seizure models to assess efficacy and found that certain modifications significantly improved therapeutic indices .

Anti-inflammatory Potential

The anti-inflammatory effects of thiadiazole derivatives have also been documented. Compounds similar to this compound may exhibit these properties through inhibition of pro-inflammatory cytokines.

Research Findings

Investigations into the anti-inflammatory mechanisms have shown that these compounds can reduce leukocyte recruitment and mitigate tissue damage in models of acute inflammation . This highlights their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are another area of interest. Compounds within this class have been tested against various bacterial strains, showing significant inhibitory effects.

Case Study: Antimicrobial Testing

A series of experiments demonstrated that certain derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazole ring enhance antimicrobial efficacy .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique chemical properties.

Potential Uses

Research suggests that this compound could be incorporated into polymers or coatings to impart desirable characteristics such as thermal stability or chemical resistance. Further studies are needed to explore these applications fully.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparación Con Compuestos Similares

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:

1-Benzyl-4-(4-methyl-1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a methyl group instead of a chloro group.

1-Benzyl-4-(4-nitro-1,2,5-thiadiazol-3-yl)piperazine: Contains a nitro group, which may impart different chemical and biological properties.

1-Benzyl-4-(4-aminomethyl-1,2,5-thiadiazol-3-yl)piperazine: Features an aminomethyl group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group may enhance its ability to participate in nucleophilic substitution reactions and potentially increase its antimicrobial potency.

Actividad Biológica

1-Benzyl-4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazine (CAS No. 870987-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes a piperazine ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

- Molecular Formula : C13H15ClN4S

- Molecular Weight : 294.8 g/mol

- CAS Number : 870987-93-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities can be categorized into several pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with a thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : The compound's piperazine backbone is associated with anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation, suggesting potential use in cancer therapy .

- Analgesic and Anti-inflammatory Effects : The presence of electron-withdrawing groups enhances the analgesic and anti-inflammatory activities of piperazine derivatives. Studies have shown that modifications in the benzyl group can significantly increase these effects .

Antimicrobial Studies

A study evaluating the antibacterial activity of various thiadiazole derivatives found that this compound exhibited moderate to strong inhibitory effects against tested bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis .

Anticancer Activity

In vitro studies on related piperazine compounds have shown promising results against multiple cancer cell lines. For example, derivatives were tested against human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549), revealing IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-4-(4-chloro-thiadiazol)piperazine | HT-29 | 12.5 |

| 1-Benzyl-4-(4-chloro-thiadiazol)piperazine | A549 | 15.0 |

Analgesic Activity

Research on piperazine derivatives indicates that structural modifications can lead to enhanced analgesic effects. In one study, compounds similar to this compound showed significant pain relief in animal models compared to controls .

The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and pain pathways. For instance:

- Inhibition of Cyclooxygenases (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced inflammation.

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-4-chloro-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c14-12-13(16-19-15-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYYNDOMNJARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NSN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.